molecular formula C13H18O2 B2917548 (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL CAS No. 128577-60-6

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL

Cat. No.: B2917548
CAS No.: 128577-60-6
M. Wt: 206.285
InChI Key: MUUCJDHNOLIZSJ-GQCTYLIASA-N
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Description

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and hex-5-en-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to efficient production.

    Automated Purification Systems: Advanced purification systems are employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylhexanol or 4-methoxyphenylhexane.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5E)-6-(4-Hydroxyphenyl)hex-5-EN-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.

    (5E)-6-(4-Methylphenyl)hex-5-EN-1-OL: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL, a compound characterized by its unique structure, has garnered interest for its potential biological activities. Research indicates that it may possess significant antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O, with a molecular weight of 234.33 g/mol. Its structure consists of a hexene backbone substituted with a methoxyphenyl group, which influences its biological interactions.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various pathogenic microorganisms. For instance:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest that the compound could be effective against both bacterial and fungal infections.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Key findings include:

  • Mechanism of Action : The compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Binding to Receptors : The compound may bind to specific cellular receptors, modulating downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic and inflammatory processes, particularly COX and lipoxygenase pathways .
  • Signal Transduction Modulation : By affecting signal transduction pathways, it influences cellular responses to external stimuli, contributing to its anti-inflammatory effects.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A comprehensive evaluation demonstrated its effectiveness against multidrug-resistant strains of bacteria .
  • Inflammation Models : Research utilizing animal models has confirmed its potential as an anti-inflammatory agent, showing promising results in reducing edema and pain .
  • Cytotoxicity Assessments : The compound exhibited low cytotoxicity towards normal human cells while effectively targeting cancer cell lines, indicating its potential for therapeutic use in oncology .

Properties

IUPAC Name

(E)-6-(4-methoxyphenyl)hex-5-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h4,6-10,14H,2-3,5,11H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCJDHNOLIZSJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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